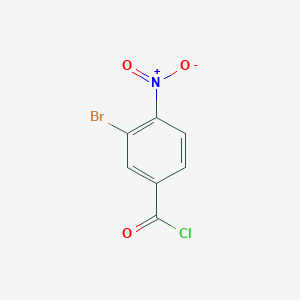

3-Bromo-4-nitrobenzoyl chloride

Beschreibung

3-Bromo-4-nitrobenzoyl chloride is a halogenated and nitro-substituted benzoyl chloride derivative. Its molecular structure features a benzoyl chloride core with a bromine atom at the 3-position and a nitro group at the 4-position relative to the carbonyl group. The nitro group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive in nucleophilic acyl substitution reactions. Bromine, while also electron-withdrawing, exerts a lesser deactivating effect compared to nitro. The meta (3-) and para (4-) positioning of these substituents creates a unique electronic and steric profile, distinguishing it from other benzoyl chloride derivatives.

It is likely used in organic synthesis as an acylating agent, particularly in reactions requiring high electrophilicity, such as peptide coupling or polymer chemistry.

Eigenschaften

IUPAC Name |

3-bromo-4-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMJMEVQYXWSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303368 | |

| Record name | 3-Bromo-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-61-3 | |

| Record name | 3-Bromo-4-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102000-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrobenzoyl chloride typically involves the following steps:

Nitration: The starting material, 3-bromobenzoyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products like 3-bromo-4-nitrobenzamide, 3-bromo-4-nitrobenzoate esters, or 3-bromo-4-nitrobenzothioesters.

Reduction Products: 3-bromo-4-aminobenzoyl chloride.

Coupling Products: Various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-nitrobenzoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes and pigments, as well as in the synthesis of materials with specific properties

Wirkmechanismus

The mechanism of action of 3-Bromo-4-nitrobenzoyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and bromo groups, which make the benzoyl chloride more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key differences between 3-bromo-4-nitrobenzoyl chloride and analogous benzoyl chloride derivatives:

Key Findings:

Reactivity Trends :

- The nitro group at the para position (relative to carbonyl) in this compound maximizes resonance withdrawal, increasing electrophilicity compared to compounds without nitro (e.g., 4-bromobenzoyl chloride) .

- Fluorine substitution (as in 3-bromo-4-fluoro-5-nitrobenzoyl chloride) introduces additional electron withdrawal but may alter reaction pathways due to steric and electronic effects .

In 4-bromo-2-nitrobenzaldoxime, the nitro group at the ortho position (relative to the oxime) directs reactivity away from acyl chloride chemistry, emphasizing the importance of functional group positioning .

Safety and Handling: Nitro-substituted benzoyl chlorides like this compound likely require stricter safety protocols (e.g., explosion-proof equipment) compared to non-nitro analogs due to nitro group instability under heat or friction .

Biologische Aktivität

3-Bromo-4-nitrobenzoyl chloride is a versatile compound with significant biological activity, primarily due to its structural properties that allow it to participate in various chemical reactions. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of both bromo and nitro groups, which enhance its electrophilicity and reactivity. The compound can undergo several types of reactions:

- Nucleophilic Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives that exhibit biological activity.

- Reduction Reactions : The nitro group can be reduced to an amino group, which can further participate in biochemical pathways.

- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

These reactions are crucial for developing bioactive compounds used in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group is often linked to enhanced antimicrobial properties, making these compounds potential candidates for antibiotic development .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes. In particular, studies have demonstrated its potential as a non-nucleoside inhibitor targeting the NS5B polymerase enzyme in Hepatitis C virus (HCV) replication. The compound's derivatives displayed potent inhibition with an IC50 value lower than 50 nM, indicating strong efficacy in cell-based assays .

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study focused on synthesizing a series of compounds derived from this compound aimed to evaluate their antiviral activity against HCV. The synthesized compounds were tested for their ability to inhibit NS5B polymerase. The results showed that certain modifications to the benzoyl structure significantly enhanced antiviral potency while maintaining acceptable safety profiles .

| Compound | NS5B Inhibition (IC50) | Comments |

|---|---|---|

| Compound A | 0.34 μM | Potent reversible inhibition |

| Compound B | 0.75 μM | Moderate potency |

| Compound C | 1.5 μM | Lower efficacy |

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of various nitro-substituted benzoyl chlorides, including this compound. The study revealed that specific substitutions on the aromatic ring could significantly alter biological activity. For example, introducing additional electron-withdrawing groups enhanced antibacterial efficacy while reducing cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.